![molecular formula C12H9N5O2 B2610818 2-methoxy-5-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine CAS No. 2034421-23-1](/img/structure/B2610818.png)
2-methoxy-5-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-5-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group and a pyridinyl-oxadiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine typically involves the following steps:
Formation of the Pyridinyl-Oxadiazole Moiety: This can be achieved through the cyclization of a pyridine-substituted hydrazine with a carboxylic acid derivative under dehydrating conditions.
Coupling with Pyrimidine: The pyridinyl-oxadiazole intermediate is then coupled with a methoxy-substituted pyrimidine using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
2-methoxy-5-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to an amine under hydrogenation conditions.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: 2-hydroxy-5-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine.
Reduction: 2-methoxy-5-[3-(pyridin-3-yl)-1,2,4-diaminopyrimidine].
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-methoxy-5-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe to study the interactions between proteins and small molecules, particularly in the context of enzyme inhibition.
Mecanismo De Acción
The mechanism of action of 2-methoxy-5-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of certain enzymes, blocking their activity and thereby inhibiting the biochemical pathways they regulate.
Signal Transduction: It can interfere with signal transduction pathways by binding to receptors or other signaling molecules, altering cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
2-methoxy-5-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
2-methoxy-5-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene: Similar structure but with a thiophene ring instead of a pyrimidine ring.
Uniqueness
2-methoxy-5-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine is unique due to its combination of a pyrimidine ring with a pyridinyl-oxadiazole moiety, which imparts distinct electronic and steric properties that can be exploited in various applications .
Propiedades
IUPAC Name |
5-(2-methoxypyrimidin-5-yl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2/c1-18-12-14-6-9(7-15-12)11-16-10(17-19-11)8-3-2-4-13-5-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEJRQYQZHJURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
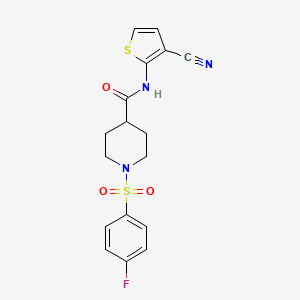
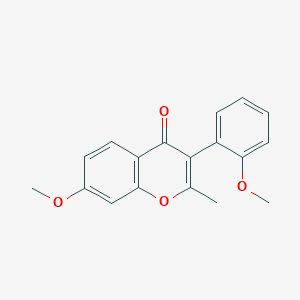
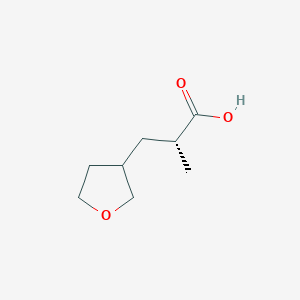

![5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2610742.png)
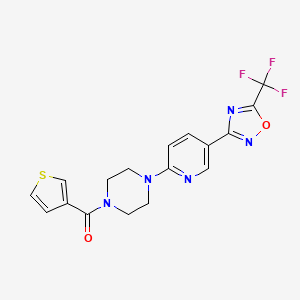
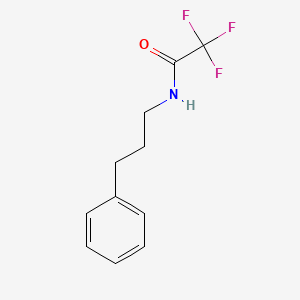
![N-[(furan-2-yl)methyl]-4-[2-({[(2-methoxy-5-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2610748.png)

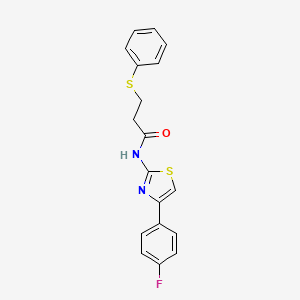
![N-(2,4-difluorophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2610752.png)
![(4-(Methylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2610753.png)
![1-ethyl-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2610754.png)
![1-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2610758.png)
